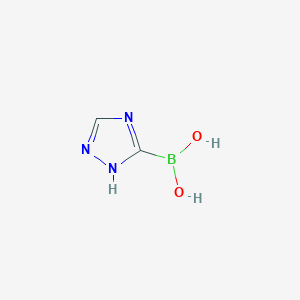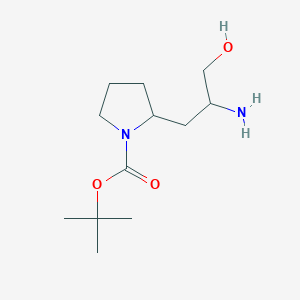acetic acid CAS No. 1219420-46-8](/img/structure/B3223548.png)
[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid
Descripción general
Descripción
[(Tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid, also known as Boc-THTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of tetrahydrothiopyran, which is known to exhibit antimicrobial and anticancer properties. Boc-THTA has been synthesized and studied extensively for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of [(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid is not fully understood. However, it has been proposed that it acts by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits selective toxicity towards cancer cells and has minimal toxicity towards normal cells. It has also been found to inhibit the growth of antibiotic-resistant bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid has several advantages for lab experiments, such as its ease of synthesis and its ability to selectively target cancer cells and bacteria. However, its limitations include its low solubility in water and its potential toxicity towards normal cells at high concentrations.
Direcciones Futuras
Future research on [(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid could focus on developing more efficient synthesis methods and improving its solubility in water. It could also explore its potential use in combination with other drugs for enhanced therapeutic effects. Furthermore, studies could investigate its mechanism of action in more detail to better understand its therapeutic potential.
Aplicaciones Científicas De Investigación
[(tert-butoxycarbonyl)amino](tetrahydro-2H-thiopyran-4-yl)acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and bacterial infections. It has been found to exhibit cytotoxic activity against cancer cells and inhibit the growth of bacteria.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(thian-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)8-4-6-18-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNJQNTIIMDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCSCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-dioxo-2-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl]-1,2-benzothiazol-3-one](/img/structure/B3223467.png)
![(2S,5R)-2-Phenylsulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B3223469.png)









![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one](/img/structure/B3223527.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223531.png)
![6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3223547.png)